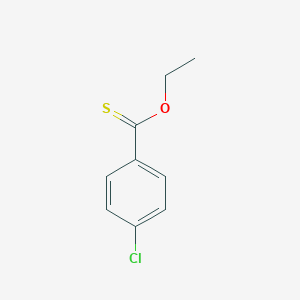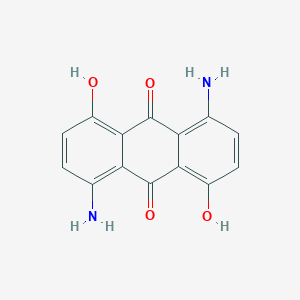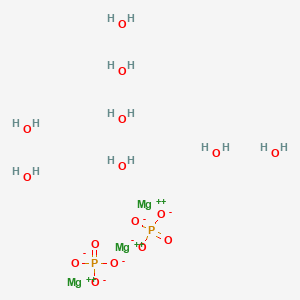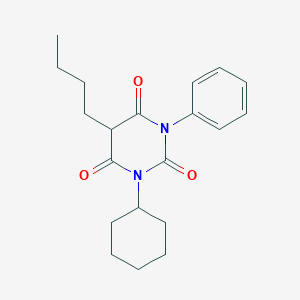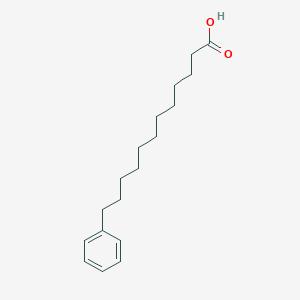
12-Phenyldodecansäure
Übersicht
Beschreibung
12-Phenyldodecanoic acid, also known as 12-Phenyldodecanoic acid, is a useful research compound. Its molecular formula is C18H28O2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
The exact mass of the compound 12-Phenyldodecanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 665969. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Carbocyclic fatty acids [FA0114]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 12-Phenyldodecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-Phenyldodecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Präbiotische Chemie und Ursprung des Lebens
12-Phenyldodecansäure ist eine langkettige Fettsäure, die Vesikel bilden kann, von denen angenommen wird, dass sie eine entscheidende Rolle beim Ursprung des Lebens gespielt haben . Diese Vesikel, auch als Protozellen bekannt, könnten die chemischen Reaktions-Diffusionsprozesse, die an der Abiogenese beteiligt sind, verbessern . Sie können Mikroumgebungen bereitstellen, um Reaktions-Diffusionsprozesse zu verbessern, die in präbiotischen Zellen ablaufen .
UV-Schutz für frühes Leben
Die Vesikel, die durch langkettige Fettsäuren wie this compound gebildet werden, könnten dem frühen Leben einen Schutzschild gegen das zerstörerische harte UV-C-ionisierende Licht geboten haben . Dieses Licht hat die Erdoberfläche wahrscheinlich schon vor dem Ursprung des Lebens und mindestens bis 1200 Millionen Jahre danach beschienen, bis sich als Folge der Entwicklung der oxygenen Photosynthese eine schützende Ozonschicht gebildet hat .
Energieumwandlung
Amphiphile Membranen, wie sie durch this compound gebildet werden, spielen eine Rolle bei der Energieumwandlung . Sie können zum geregelten Austausch von ein- und ausgehendem Material beitragen, was zur Bildung von Gradienten führt, die als Energiequellen nützlich sein können .
Ionen-Transport
Die amphiphile Membranen, die durch this compound gebildet werden, können auch beim Ionen-Transport helfen . Dies ist entscheidend für die Aufrechterhaltung des Gleichgewichts von Ionen innerhalb und außerhalb der Zelle, was für verschiedene Zellfunktionen unerlässlich ist .
Konzentration von Molekülen
Diese Membranen können Moleküle konzentrieren und so die Reaktionsgeschwindigkeiten erhöhen
Zukünftige Richtungen
A paper titled “Fatty Acid Vesicles as Hard UV-C Shields for Early Life” mentions 12-Phenyldodecanoic acid. The paper discusses the potential role of fatty acid vesicles, including those made from 12-Phenyldodecanoic acid, in protecting early life forms from UV-C light . This suggests that 12-Phenyldodecanoic acid and similar compounds could have interesting applications in studies of abiogenesis and the origins of life.
Wirkmechanismus
Target of Action
12-Phenyldodecanoic acid is an organic compound
Mode of Action
It’s known that the compound has a phenyl group attached to the end of the carbon chain opposite the carboxylic acid group . The presence of these functional groups significantly influences the compound’s physical and chemical properties . .
Biochemical Pathways
It’s known that the compound can be used as a component of lubricants, surfactants, and preservatives
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to inhibit several cytochrome P450 enzymes, including CYP1A2 and CYP2C19
Action Environment
It’s known that the compound is stable under normal storage conditions (2-8°C) . .
Eigenschaften
IUPAC Name |
12-phenyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15H,1-7,9,12-13,16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEHFJJSVBVZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162876 | |
| Record name | 12-Phenyllauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14507-27-8 | |
| Record name | 12-Phenyllauric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Phenyllauric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14507-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural significance of 12-phenyldodecanoic acid?
A: 12-Phenyldodecanoic acid serves as a valuable tool in understanding the biosynthesis of 1-alkenes in plants, specifically in safflower (Carthamus tinctorius L.) []. Researchers utilized synthetically deuterated forms of 12-phenyldodecanoic acid to track the origin of specific hydrogen atoms during the conversion of fatty acids to 1-alkenes. This led to a deeper understanding of the enzymatic mechanisms involved in this process.
Q2: How does 12-phenyldodecanoic acid contribute to our understanding of 1-alkene biosynthesis in plants?
A: Studies using deuterated 12-phenyldodecanoic acid demonstrated that during the formation of 1-alkenes, a single hydrogen atom from the C-3 position and carbon dioxide from the C-1 position of the precursor fatty acid are lost []. This finding, coupled with the observation of a strong isotope effect, supports a mechanism involving an initial enzymatic attack on a non-activated hydrogen at the C-3 position, occurring simultaneously with fragmentation into the 1-alkene and carbon dioxide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

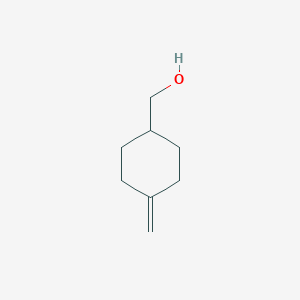

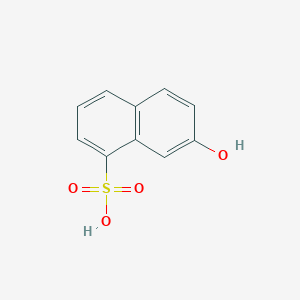
![Bicyclo[1.1.0]butane](/img/structure/B87038.png)
